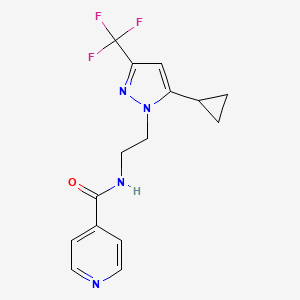
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide” is a chemical compound . Unfortunately, there is not much detailed information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(Z)- (pentafluorophenyl)methylene]acetohydrazide”, has been reported. Its molecular formula is C16H10F8N4O, and it has an average mass of 426.264 Da .Physical And Chemical Properties Analysis
A similar compound, “2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(Z)- (pentafluorophenyl)methylene]acetohydrazide”, has a density of 1.7±0.1 g/cm3, a molar refractivity of 82.1±0.5 cm3, and a polar surface area of 59 Å2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide and its derivatives are subject to various synthesis and characterization studies to explore their chemical properties and potential applications. For example, the synthesis and characterization of celecoxib derivatives, which include similar structural motifs, have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives are synthesized through reactions involving ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol, with their structures confirmed by spectral methods (Ş. Küçükgüzel et al., 2013).
Cycloaddition Reactions
Cycloaddition reactions involving compounds with trifluoromethyl groups, similar to this compound, have been explored for the formation of cyclopropanes and Δ1-pyrazolines. These reactions, particularly with 2,2,2-trifluorodiazoethane, demonstrate the potential for creating structurally complex and functionalized molecular frameworks (J. Atherton & R. Fields, 1968).
Biological Evaluation
The biological evaluation of compounds structurally related to this compound, such as the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors (including celecoxib), reveals significant insights into their pharmacological potential. These studies involve extensive structure-activity relationship (SAR) work and in vitro and in vivo evaluations to determine their efficacy as COX-2 inhibitors, highlighting their relevance in therapeutic applications like rheumatoid arthritis and osteoarthritis treatment (T. Penning et al., 1997).
Antimycobacterial Activity
The synthesis and in vitro evaluation of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles for antimycobacterial activity against Mycobacterium tuberculosis, including INH-resistant strains, show that certain derivatives exhibit potent activity. This suggests the potential of these compounds in developing new antimycobacterial agents (P. E. Almeida da Silva et al., 2008).
Propiedades
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-9-12(10-1-2-10)22(21-13)8-7-20-14(23)11-3-5-19-6-4-11/h3-6,9-10H,1-2,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYTLZTFDXSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
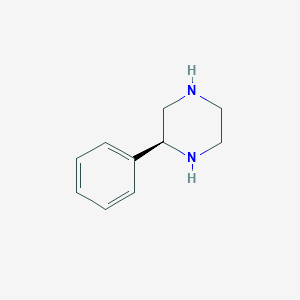
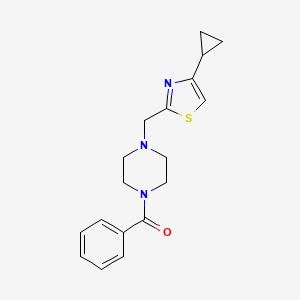
![4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2800757.png)
![4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/no-structure.png)
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)
![N-(2-furylmethyl)-4-{[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2800764.png)
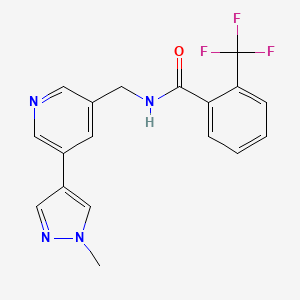
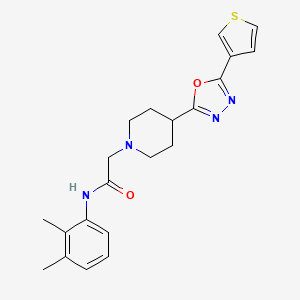
![2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2800768.png)
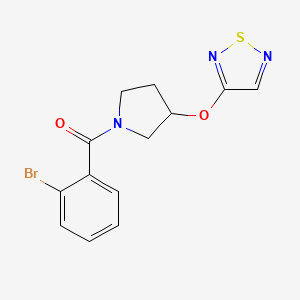


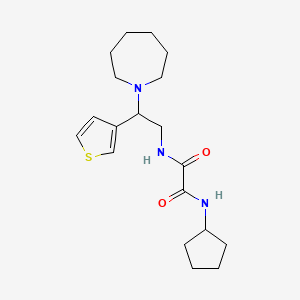
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)
